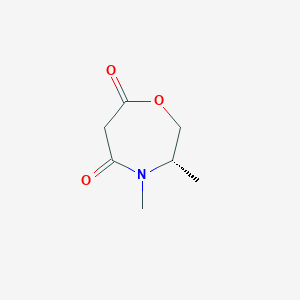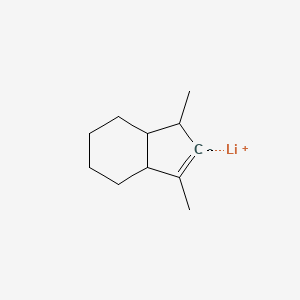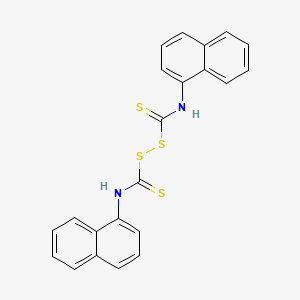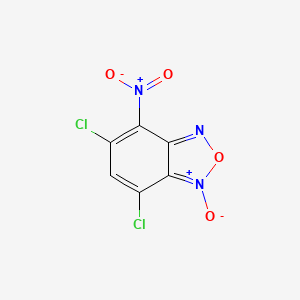![molecular formula C12H12N2O2 B15163166 (Z)-3-(Methoxyimino)-5-methyl-1H-benzo[b]azepin-2(3H)-one](/img/structure/B15163166.png)
(Z)-3-(Methoxyimino)-5-methyl-1H-benzo[b]azepin-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-3-(Methoxyimino)-5-methyl-1H-benzo[b]azepin-2(3H)-one is a chemical compound that belongs to the class of azepines. Azepines are heterocyclic compounds containing a seven-membered ring with one nitrogen atom. This compound is characterized by the presence of a methoxyimino group and a methyl group attached to the benzo[b]azepine core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(Methoxyimino)-5-methyl-1H-benzo[b]azepin-2(3H)-one typically involves the following steps:
Formation of the Azepine Ring: The azepine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Methoxyimino Group: The methoxyimino group can be introduced through a reaction with methoxyamine hydrochloride under basic conditions.
Methylation: The methyl group can be introduced through a methylation reaction using methyl iodide or a similar methylating agent.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyimino group, leading to the formation of oxime derivatives.
Reduction: Reduction reactions can convert the methoxyimino group to an amine group.
Substitution: The compound can undergo substitution reactions, particularly at the methyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogenating agents and nucleophiles.
Major Products
Oxidation: Oxime derivatives.
Reduction: Amine derivatives.
Substitution: Substituted azepine derivatives.
Wissenschaftliche Forschungsanwendungen
(Z)-3-(Methoxyimino)-5-methyl-1H-benzo[b]azepin-2(3H)-one has various applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (Z)-3-(Methoxyimino)-5-methyl-1H-benzo[b]azepin-2(3H)-one involves its interaction with specific molecular targets and pathways. The methoxyimino group can form hydrogen bonds with target proteins, affecting their function. The compound may also interact with enzymes involved in metabolic pathways, leading to changes in cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-3-(Methoxyimino)-5-methyl-1H-benzo[b]azepin-2(3H)-one: This is an isomer of the compound with a different configuration of the methoxyimino group.
3-(Methoxyimino)-5-methyl-1H-benzo[b]azepin-2(3H)-one: This compound lacks the (Z) configuration, leading to different chemical properties.
5-Methyl-1H-benzo[b]azepin-2(3H)-one: This compound lacks the methoxyimino group, leading to different reactivity and applications.
Uniqueness
(Z)-3-(Methoxyimino)-5-methyl-1H-benzo[b]azepin-2(3H)-one is unique due to its specific configuration and the presence of both the methoxyimino and methyl groups
Eigenschaften
Molekularformel |
C12H12N2O2 |
|---|---|
Molekulargewicht |
216.24 g/mol |
IUPAC-Name |
3-(methoxyamino)-5-methyl-1-benzazepin-2-one |
InChI |
InChI=1S/C12H12N2O2/c1-8-7-11(14-16-2)12(15)13-10-6-4-3-5-9(8)10/h3-7H,1-2H3,(H,13,14,15) |
InChI-Schlüssel |
FYILOUNFMNWLHX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C=CC=CC2=NC(=O)C(=C1)NOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[2-(4-Chlorophenyl)ethenyl]-1-methylpyridin-1-ium](/img/structure/B15163092.png)

![[Methyl(4-nitrophenyl)amino]acetaldehyde](/img/structure/B15163105.png)

![Trimethyl[(1-phenylhept-1-EN-1-YL)oxy]silane](/img/structure/B15163111.png)



![N,N'-(Butane-1,4-diyl)bis[N-(3-hydroxypropyl)octadecanamide]](/img/structure/B15163138.png)



![Phenol, 4-bromo-2,6-bis[[5-(1,1-dimethylethyl)-2-hydroxyphenyl]methyl]-](/img/structure/B15163160.png)
